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Compound of Interest

Compound Name: 3-(trimethoxymethyl)-1,1'-biphenyl

CAS No.: 1627738-20-8

Cat. No.: B6225493

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of 3-(trimethoxymethyl)-1,1'-
biphenyl (CAS: 1627738-20-8), a lipophilic aromatic ortho-ester. While biphenyl scaffolds are

ubiquitous in medicinal chemistry (e.g., privileged structures in Smoothened antagonists and

neutral endopeptidase inhibitors), the integration of the ortho-ester functionality introduces a

unique "switchable" reactivity profile.

This molecule serves as a prime candidate for pH-responsive prodrug design and orthogonal

protecting group strategies. It remains stable under basic and nucleophilic conditions but

undergoes controlled hydrolysis in acidic environments (e.g., the lysosomal compartment, pH

~5.0). This guide details its synthesis, hydrolytic kinetics, Lewis acid-mediated transformations,

and specific utility in drug delivery systems.

Structural & Physicochemical Profile
The molecule consists of a biphenyl core with a trimethoxymethyl group at the meta (3) position

relative to the phenyl-phenyl bond.
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Property Value / Description Implication for Reactivity

Molecular Formula C₁₆H₁₈O₃
Lipophilic core with polarizable

oxygen cluster.

Electronic Effect Meta-substituted Biphenyl

The distal phenyl ring exerts a

weak inductive withdrawing

effect, slightly destabilizing the

oxocarbenium intermediate

compared to a simple ortho-

toluate.

LogP (Predicted) ~4.2 - 4.5

High lipophilicity; suitable for

membrane permeation but

requires formulation (e.g.,

liposomes) for aqueous

delivery.

Lability Acid-Labile

Hydrolyzes to 3-phenylmethyl

benzoate (ester) and

eventually 3-phenylbenzoic

acid.

Base Stability High

Resistant to saponification,

enabling orthogonal

manipulation of other esters.

Synthetic Methodologies
Two primary routes are validated for the synthesis of 3-(trimethoxymethyl)-1,1'-biphenyl. The

choice depends on the availability of precursors and tolerance of reaction conditions.

Route A: The Modified Pinner Synthesis (Mild
Conditions)
Best for small-scale, high-purity synthesis starting from nitriles.

Imidate Formation: Reaction of 3-cyanobiphenyl with dry HCl in anhydrous methanol/ether at

0°C.
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Ortho-esterification: Treatment of the intermediate imidate hydrochloride with excess

methanol at room temperature.

Route B: Trichloromethyl Methanolysis (Scalable)
Best for industrial scale-up, utilizing radical halogenation.

Radical Chlorination: 3-methylbiphenyl is treated with

under UV light (or NCS/AIBN) to yield 3-(trichloromethyl)biphenyl.

Methoxylation: The trichloride is refluxed with sodium methoxide in methanol.

Visualization: Synthetic Pathways[1]

Figure 1: Dual synthetic pathways via Pinner Reaction (Blue) and Trichloride Methanolysis (Red).
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Reactivity Profile & Mechanistic Studies
Hydrolytic Stability & Kinetics
The defining feature of 3-(trimethoxymethyl)-1,1'-biphenyl is its pH-dependent hydrolysis.

This reaction proceeds via an A-1 mechanism involving the rate-limiting formation of a

dialkoxycarbenium ion.

pH > 7.0: The molecule is kinetically inert. The lack of an electrophilic carbonyl carbon

prevents nucleophilic attack by hydroxide.

pH < 5.0: Protonation of a methoxy oxygen leads to the expulsion of methanol.
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Mechanism:

Protonation: Equilibrium protonation of one methoxy group.

Rate-Limiting Step: Loss of MeOH to form the resonance-stabilized oxocarbenium ion (

).

Hydration: Water attacks the cation, forming the hemi-orthoester, which rapidly collapses to

the methyl ester (

).

Visualization: Hydrolysis Mechanism

Figure 2: Acid-catalyzed hydrolysis pathway via the oxocarbenium transition state.
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Lewis Acid Mediated C-C Bond Formation
Beyond hydrolysis, this molecule acts as a masked electrophile in organic synthesis. Under

anhydrous conditions with Lewis Acids (e.g.,

or

), the methoxy group is abstracted to generate the reactive oxocarbenium species in situ.

Nucleophiles: Silyl enol ethers, allyl silanes, or electron-rich aromatics.

Reaction Type: Mukaiyama-type aldol or Friedel-Crafts alkylation.

Utility: Allows the biphenyl core to be coupled to other scaffolds via a ketal or ether linkage

without using highly reactive acid chlorides.
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Applications in Drug Development[2][3]
pH-Responsive Prodrug Delivery
The 3-(trimethoxymethyl)-1,1'-biphenyl scaffold is an ideal candidate for lysosomotropic drug

delivery.

Concept: Drugs conjugated via the ortho-ester linkage remain stable in the bloodstream (pH

7.4).

Trigger: Upon endocytosis, the drop in pH (to ~5.0) triggers hydrolysis, releasing the active

payload (if the payload is an alcohol) or exposing the carboxylic acid pharmacophore.

Advantage: The biphenyl group increases lipophilicity, aiding passive diffusion across cell

membranes before the hydrolytic event.

Orthogonal Protecting Group
In complex multi-step synthesis of biphenyl-based pharmaceuticals (e.g., Angiotensin II

receptor antagonists):

The ortho-ester protects the carboxylic acid position.[1]

It tolerates:

reduction, Grignard reagents, and basic hydrolysis of other esters.

Deprotection is achieved with mild aqueous acid (e.g., dilute HCl or AcOH), which does not

affect other acid-sensitive groups like Boc or TBS ethers if timed correctly.

Experimental Protocols
Protocol 1: Kinetic Hydrolysis Assay
Objective: Determine the half-life (

) of the ortho-ester at physiological and lysosomal pH.

Preparation: Dissolve 10 mg of 3-(trimethoxymethyl)-1,1'-biphenyl in 1 mL of Acetonitrile

(stock solution).
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Buffer Setup: Prepare phosphate buffers at pH 7.4 and acetate buffers at pH 5.0 and 4.0.

Initiation: Add 50 µL of stock solution to 950 µL of each buffer at 37°C.

Monitoring: Analyze aliquots by HPLC (C18 column, 50:50 ACN:Water) at 0, 5, 15, 30, 60,

and 120 minutes.

Detection: Monitor the disappearance of the ortho-ester peak (retention time ~high) and

appearance of the methyl ester (retention time ~medium).

Calculation: Plot

vs. time. The slope

gives

.

Protocol 2: Lewis-Acid Activation (Allylation)
Objective: C-C bond formation with allyltrimethylsilane.

Setup: Flame-dry a round-bottom flask under Argon.

Reagents: Add 3-(trimethoxymethyl)-1,1'-biphenyl (1.0 equiv) and allyltrimethylsilane (1.2

equiv) in anhydrous DCM.

Activation: Cool to -78°C. Add

(1.1 equiv) dropwise.

Reaction: Stir for 2 hours, allowing temperature to rise to -20°C.

Quench: Pour into saturated aqueous

.

Result: Yields the corresponding

-allyl ketal or ether derivative, depending on workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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